![molecular formula C12H10FN3 B1458093 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine CAS No. 1799434-57-3](/img/structure/B1458093.png)
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
Overview
Description
“2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is related to the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications have been intensively explored .Scientific Research Applications
Fluorescent Properties and Biomarker Applications
The compound 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine, along with its derivatives, has been studied for its fluorescent properties, making it significant in the field of organic fluorophores. These compounds, including imidazo[1,2-a]pyridines and pyrimidines, have been investigated for their potential as biomarkers and photochemical sensors. The studies reveal that the introduction of substituents, such as a hydroxymethyl group, to the heterocycle and phenyl rings enhances fluorescence emission. This characteristic allows these compounds to emit light in various solvents and pH conditions, making them useful in biochemical and medical research as fluorescent markers or sensors (Velázquez-Olvera et al., 2012).
Antitumor and Antifungal Activity
Several derivatives of this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory, antinociceptive, and antitumor effects. The structural modifications on these compounds have shown significant activities in various biological assays. For example, specific derivatives have been identified to possess potent antitumor activities against human tumor cell lines, showcasing their potential in cancer therapy research (Fahmy et al., 2003). Moreover, derivatives with thiazolo[4,5-d]pyrimidine moieties have demonstrated promising antifungal activities, highlighting the potential of these compounds in developing new antifungal agents (Chhabria et al., 2011).
Insecticidal Applications
The research into tetrahydroimidazo[1,2-a]pyridine derivatives, closely related to this compound, has extended to the field of agriculture, where these compounds have been tested for their insecticidal activities. Specifically, derivatives featuring a fluoro group have shown increased activities against pests such as pea aphids, suggesting their utility in developing novel insecticides (Zhang et al., 2010).
Photophysical Characterization for Fluorophores
Further explorations into the photophysical properties of derivatives have been carried out to understand their suitability as fluorophores. Studies involving pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a compound structurally related to this compound, have shown that these derivatives exhibit strong fluorescence intensity. Such characteristics are essential for their application in the development of fluorescent probes for biological and environmental sensing (Ebrahimpour et al., 2017).
Mechanism of Action
Target of Action
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is a synthetic compound that belongs to the class of organic compounds known as phenylpyrimidines . These compounds are known to display a range of pharmacological effects including anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response in the body. The exact mechanism of how this compound interacts with its targets is still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal inflammatory response in the body . This can lead to a reduction in symptoms associated with inflammation.
Result of Action
The primary result of the action of this compound is a reduction in inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it can reduce the symptoms associated with inflammation .
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating the immune response to infection . Furthermore, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPLJXVJYCTWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN=C2N1CC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196015 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-57-3 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



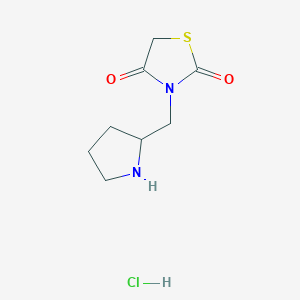
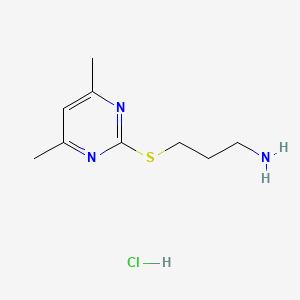
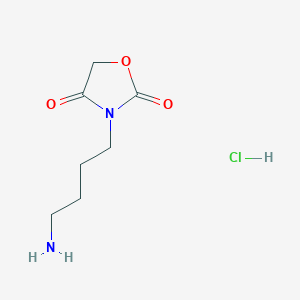
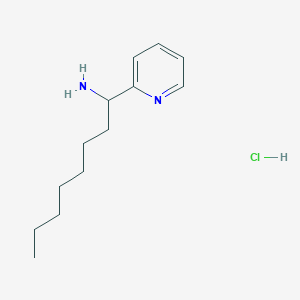


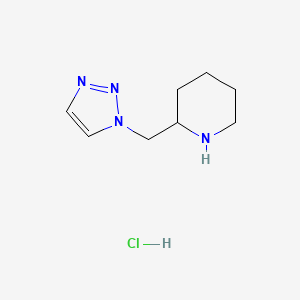
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
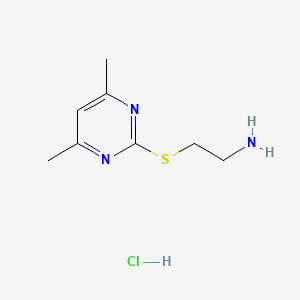

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)


